O-geranylconiferyl alcohol (CAS 129350-09-0) is a specialized oxyprenylated phenylpropanoid featuring a coniferyl alcohol core etherified with a 10-carbon geranyl chain. This specific structural modification shifts the molecule from a moderately polar, water-soluble precursor into a highly lipophilic scaffold with an estimated XLogP3 of 5.00 [1]. In procurement and material selection, this compound is prioritized over standard unprenylated cinnamyl alcohols because the geranyl ether linkage acts as a critical hydrophobic anchor, dramatically altering its membrane permeability and binding affinity in lipophilic target pockets [2]. It serves as a high-value reference standard and synthetic building block in metabolic syndrome research and oncology screening workflows, where its unique physicochemical profile dictates its superior performance in cell-based assays.
Substituting O-geranylconiferyl alcohol with unprenylated coniferyl alcohol or shorter-chain analogs (such as O-isopentenyl derivatives) routinely fails in functional assays. The C10 geranyl chain is not merely a passive structural feature; it is an essential lipophilic anchor required for binding within the hydrophobic pockets of nuclear receptors like PPARγ and FXR[1]. Using the unprenylated baseline results in a near-total loss of target binding affinity and poor intracellular accumulation, rendering the substitute ineffective for cell-based phenotypic screening and receptor agonism assays [2]. Consequently, procurement must strictly specify the O-geranylated form to ensure assay reproducibility, proper formulation compatibility, and relevant biological activity.
In comparative in vitro screening against human cancer cell lines, oxyprenylation of the phenylpropanoid scaffold significantly enhances growth inhibitory activity. O-geranylconiferyl alcohol demonstrates IC50 values in the low micromolar range (typically 8–45 μM depending on the cell line), whereas the unprenylated coniferyl alcohol baseline fails to achieve significant inhibition (IC50 > 100 μM) [1]. This quantitative difference underscores the necessity of the geranyl chain for membrane penetration and intracellular target engagement.
| Evidence Dimension | In vitro growth inhibitory concentration (IC50) |
| Target Compound Data | Low micromolar range (8–45 μM) |
| Comparator Or Baseline | Unprenylated coniferyl alcohol (IC50 > 100 μM) |
| Quantified Difference | Greater than 2- to 10-fold enhancement in cytotoxic potency |
| Conditions | In vitro MTT colorimetric assay across human cancer cell lines |
Buyers screening for novel oncology leads must procure the geranylated form to achieve biologically relevant intracellular concentrations and measurable cytotoxicity.
O-geranylconiferyl alcohol belongs to a specialized class of O-prenyl cinnamyl derivatives that exhibit targeted transcriptional effects on peroxisome proliferator-activated receptor gamma (PPARγ). The presence of the C10 geranyl chain provides the necessary steric and lipophilic properties to act as a partial agonist, achieving effective receptor binding in the low micromolar range, a property entirely absent in simple, unprenylated cinnamyl alcohols [1]. This specific binding profile makes it a critical reference compound for metabolic syndrome drug discovery.
| Evidence Dimension | PPARγ receptor binding and transcriptional activation |
| Target Compound Data | Effective agonism (low micromolar EC50 range) |
| Comparator Or Baseline | Unprenylated cinnamyl alcohols (Negligible activation) |
| Quantified Difference | Complete functional transition from inactive to active agonist |
| Conditions | In vitro PPARγ transcription and coactivator recruitment assays |
Procurement for metabolic receptor assays requires this exact geranylated structure, as generic cinnamyl alcohols cannot engage the PPARγ ligand-binding domain.
The etherification of coniferyl alcohol with a geranyl group induces a massive physicochemical shift, fundamentally altering its handling and formulation requirements. The estimated XLogP3 increases from approximately 1.5 for the unprenylated baseline to 5.00 for O-geranylconiferyl alcohol [1]. This extreme shift in lipophilicity means the compound is practically insoluble in aqueous buffers and requires specific organic solvents (e.g., DMSO or ethanol) for stock solution preparation . However, this exact property is what enables its passive diffusion across lipid bilayers, making it highly processable for cell-based phenotypic screening.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | 5.00 (Highly lipophilic) |
| Comparator Or Baseline | Coniferyl alcohol (~1.5, moderately polar) |
| Quantified Difference | +3.5 LogP units, representing a >3000-fold increase in partition coefficient |
| Conditions | Standard physicochemical property estimation and stock solution formulation |
Buyers must account for this extreme lipophilicity during procurement, as it dictates solvent selection for assay formulation while simultaneously enabling superior whole-cell assay performance.
Due to its validated role as a lipophilic agonist, O-geranylconiferyl alcohol is procured as a reference standard or structural lead in phenotypic and biochemical assays targeting PPARγ and FXR activation. Its specific geranyl anchor ensures proper engagement with the receptor's ligand-binding domain, a feature absent in baseline cinnamyl alcohols [1].
The compound is utilized in cancer cell line screening panels where membrane permeability is a limiting factor. Its enhanced lipophilicity (XLogP3 = 5.00) allows it to achieve low-micromolar IC50 values, making it a superior starting point for structure-activity relationship (SAR) studies compared to unprenylated phenylpropanoids [2].
O-geranylconiferyl alcohol serves as a bioactive scaffold for developing inhibitors of metabolic enzymes and receptors. Its unique oxyprenylated structure provides a distinct binding profile that is actively explored in anti-diabetic and anti-hyperlipidemic research, requiring precision procurement to maintain structural fidelity [3].
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